Linalyl benzoate can be naturally sourced from essential oils, particularly those from plants like lavender and bergamot. It can also be synthesized through chemical processes, making it accessible for industrial applications.
Linalyl benzoate can be synthesized through various methods, primarily involving the esterification of linalool with benzoic acid.
The synthesis generally requires controlled temperatures and may involve vacuum distillation or chromatography for purification. Yield percentages vary based on the method employed and the purity of starting materials.
Linalyl benzoate has a distinct molecular structure characterized by its ester functional group.
Linalyl benzoate undergoes several chemical reactions typical of esters.
The kinetics of these reactions can depend on factors such as temperature, pH, and the presence of catalysts or enzymes.
Linalyl benzoate primarily exerts its effects through olfactory receptors due to its aromatic properties.
Upon application (e.g., in perfumes or aromatherapy), linalyl benzoate interacts with olfactory receptors in the nasal cavity, leading to sensory perception associated with its floral scent. Additionally, studies have shown that it can undergo metabolic transformations in the body, leading to the release of linalool, which has been noted for various therapeutic effects .
Research indicates that compounds containing linalool exhibit anti-inflammatory and analgesic properties, contributing to their use in therapeutic applications .
Linalyl benzoate possesses several notable physical and chemical properties:
Studies have shown that linalyl esters like linalyl acetate hydrolyze quickly under acidic conditions (half-life < 5 minutes), which suggests similar behavior for linalyl benzoate .
Linalyl benzoate finds diverse applications across various fields:
Linalyl benzoate (Chemical Abstracts Service Registry Number 126-64-7) is a significant ester fragrance compound and flavoring agent characterized by its complex floral aroma with nuances of bergamot, tuberose, ylang-ylang, and plum. Its molecular structure combines the monoterpenoid alcohol linalool with benzoic acid, forming a chemically stable ester linkage. This compound belongs to the broader family of terpene esters, which are renowned within the flavor and fragrance industry for their diverse organoleptic properties and stability profiles. Historically, its utility has been anchored in both perfumery and food flavoring, leveraging its capacity to impart rich, floral notes to consumer products.
The incorporation of linalyl benzoate into modern perfumery and flavoring paralleled the mid-20th-century expansion of synthetic fragrance chemistry. Prior to its laboratory synthesis, naturally occurring terpene esters were isolated from essential oils—a process limited by yield variability and economic inefficiency. The compound’s development emerged from systematic efforts to replicate and stabilize key olfactory components found in botanical extracts. Documentation of its use coincides with the establishment of major regulatory inventories: It was enumerated in the Flavor and Extract Manufacturers Association (FEMA) Gras Substances list in 1965 [3] [6] and later incorporated into the European Council’s flavoring substances inventory (Council of Europe Number 654) [6]. Its inclusion in these frameworks underscores its transition from a chemical curiosity to an industrially validated ingredient. Contemporary databases, such as the Volatile Compounds in Food database, further note its natural occurrence in mushrooms, though commercial production relies predominantly on synthesis [4].
Linalyl benzoate (systematic IUPAC name: 3,7-dimethylocta-1,6-dien-3-yl benzoate) is defined by its characteristic terpene ester architecture. Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.36 g/mol [1] [4]. Structurally, it consists of a linalool moiety—an acyclic, unsaturated monoterpenoid alcohol featuring hydroxyl functionality—esterified with benzoic acid. This esterification confers enhanced stability and volatility properties compared to its precursor alcohols. Key physicochemical parameters are tabulated below:
Table 1: Physicochemical Properties of Linalyl Benzoate
Property | Value | Method/Reference |
---|---|---|
Boiling Point | 263°C at 760 mm Hg | Experimental [7] |
Log KOW | 5.84 | EPI Suite [4] |
Vapor Pressure | 0.0000923 mm Hg at 20°C | EPI Suite [4] |
Refractive Index | 1.507–1.510 at 20°C | [6] [7] |
Specific Gravity | 0.9857–0.991 at 25°C | [4] [7] |
Water Solubility | 0.218 mg/L at 25°C | EPI Suite [4] |
The ester’s lipophilicity (high Log KOW) and low water solubility align with its incorporation into lipid-based matrices in perfumery. Ultraviolet spectroscopy confirms no significant absorbance between 290–700 nm, indicating negligible photochemical reactivity under typical use conditions [4].
Linalyl benzoate holds well-established positions within global regulatory frameworks for flavoring substances:
Table 2: Global Regulatory Status of Linalyl Benzoate
Agency/List | Identifier | Regulatory Scope |
---|---|---|
United States FDA | 21 CFR 172.515 | Synthetic flavoring substance for food use |
Flavor and Extract Manufacturers Association | FEMA 2638 | Gras status for flavor applications |
JECFA | 859 | International food additive specifications |
Council of Europe | No. 654 | Approved flavoring requiring hydrolysis data |
European Union DG SANTE | 09.771 | Food flavourings regulation |
These designations reflect comprehensive reviews of its chemical behavior, metabolic fate, and toxicological thresholds, positioning it as a benchmark material within the terpene ester class [2] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7